molecular formula C17H19N8O6P B056107 N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopropanoic acid CAS No. 113811-42-0

N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopropanoic acid

Cat. No.: B056107
CAS No.: 113811-42-0
M. Wt: 462.4 g/mol
InChI Key: GELPWSJJLNTEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid is a complex organic compound known for its significant role in various scientific fields This compound is characterized by its unique structure, which includes a pteridine ring, an amino group, and a phosphonopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid typically involves multiple steps. One common method starts with the preparation of the pteridine ring, followed by the introduction of the amino group and the benzoyl moiety. The final step involves the addition of the phosphonopropanoic acid group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions. Substitution reactions often require the presence of a catalyst to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may lead to the formation of nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an antimetabolite in cancer treatment.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and disrupt biological pathways makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

113811-42-0

Molecular Formula

C17H19N8O6P

Molecular Weight

462.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid

InChI

InChI=1S/C17H19N8O6P/c18-13-12-14(25-17(19)24-13)21-6-10(22-12)5-20-9-3-1-8(2-4-9)15(26)23-11(16(27)28)7-32(29,30)31/h1-4,6,11,20H,5,7H2,(H,23,26)(H,27,28)(H2,29,30,31)(H4,18,19,21,24,25)

InChI Key

GELPWSJJLNTEIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Synonyms

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphon o-propanoic acid

Origin of Product

United States

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